![molecular formula C11H13N3O B13855005 [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic moiety with two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method involves the reaction of an imidazole derivative with a pyridine derivative under specific conditions. For example, the imidazole ring can be synthesized using glyoxal and ammonia, while the pyridine ring can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.
Biology
In biology, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.
Medicine
In medicine, this compound has potential therapeutic applications. Compounds containing imidazole rings are known for their antimicrobial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts and polymers.
作用機序
The mechanism of action of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and protein function. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole and pyridine derivatives, such as:
- 1H-imidazole
- 2-methylimidazole
- Pyridine
- 2-methylpyridine
Uniqueness
What sets [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol apart is its combined structure of both imidazole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-8(11-5-12-7-14-11)9-2-3-13-10(4-9)6-15/h2-5,7-8,15H,6H2,1H3,(H,12,14) |
InChIキー |
VZDAWLRBRDNYER-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NC=C1)CO)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


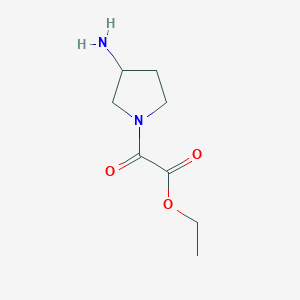
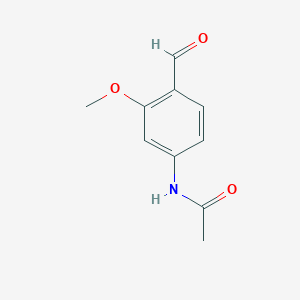

![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
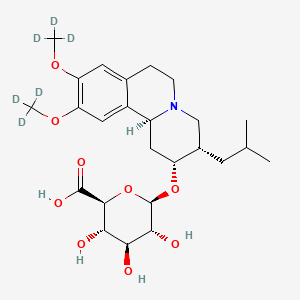
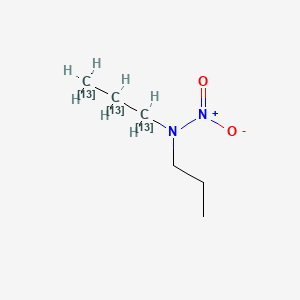
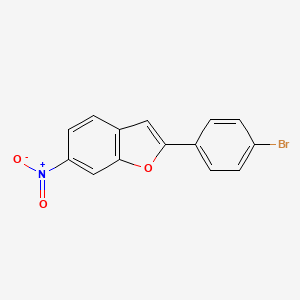
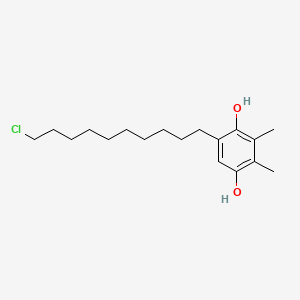

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
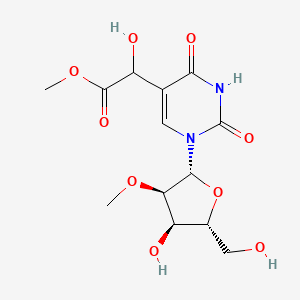
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)
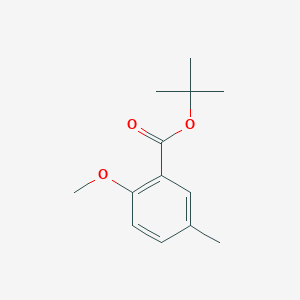
![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
